molecular formula C14H11N3OS B5852123 4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 105491-55-2

4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No. B5852123
CAS RN: 105491-55-2
M. Wt: 269.32 g/mol
InChI Key: JYGQRLOMJKRAQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as those containing the 1,3,4-oxadiazole ring, typically involves a one-pot condensation reaction. For example, derivatives of 1,3,4-oxadiazole have been synthesized through reactions involving carboxylic acids, carbonyldiimidazole, and benzamidoximes, confirmed by techniques like IR, 1H NMR, and mass spectrometry (Kharchenko, Detistov, & Orlov, 2008). Although specific methods for 4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine aren't provided, similar synthetic approaches can be inferred for this compound.

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole compounds has been detailed through NMR, MS, and X-ray diffraction methods. For instance, the structure of 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole has been confirmed showing significant characteristics of the oxadiazole ring and its substituents (Shen et al., 2018).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions due to the presence of the oxadiazole ring, affecting their chemical properties. For example, derivatives of 1,3,4-oxadiazole have been shown to react with different reagents and conditions, leading to new compounds with varied biological activities. However, specific reactions of 4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine are not detailed in the available literature.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the nature of chemical compounds. While exact data for 4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine are not provided, related compounds show distinct physical properties based on their structure and substitution patterns. For instance, crystallography studies give insight into the molecular and crystal lattice structures, influencing the compound's physical state and stability (Eshimbetov, Tojiyev, & Zi̇yaev, 2017).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including reactivity, electron distribution, and photophysical properties, can be explored through studies like DFT and TD-DFT. These studies provide insights into the electronic structure, helping to predict the chemical behavior of such compounds under various conditions (Eshimbetov, Tojiyev, & Zi̇yaev, 2017).

Mechanism of Action

The bioactive properties of 1,3,4-oxadiazole derivatives are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-oxadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

properties

IUPAC Name

2-benzylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-2-4-11(5-3-1)10-19-14-17-16-13(18-14)12-6-8-15-9-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGQRLOMJKRAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355544
Record name Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-

CAS RN

105491-55-2
Record name Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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